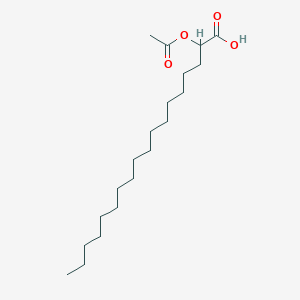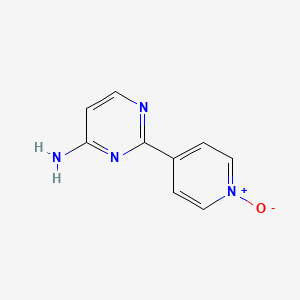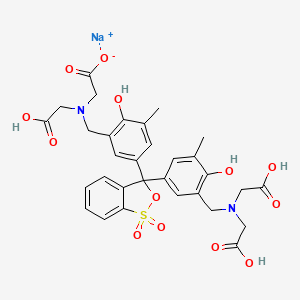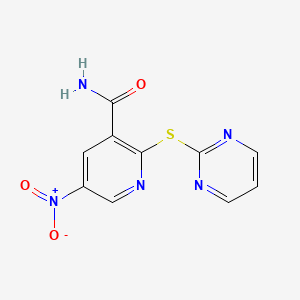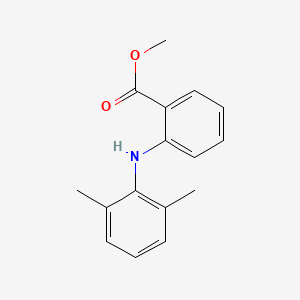![molecular formula C19H22N4OS B12922373 1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea CAS No. 92882-05-8](/img/structure/B12922373.png)
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea is a synthetic organic compound that features an adamantyl group, an indole moiety, and a thiourea linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea typically involves the reaction of an adamantyl amine with an isothiocyanate derivative of indole. The reaction is usually carried out in a solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow reactors. The choice of method depends on the scale of production and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]urea: Similar structure but with a urea linkage instead of thiourea.
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]carbamate: Similar structure but with a carbamate linkage.
Uniqueness
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea is unique due to its specific combination of an adamantyl group, an indole moiety, and a thiourea linkage. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
92882-05-8 |
|---|---|
Formule moléculaire |
C19H22N4OS |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
1-(2-adamantyl)-3-[(2-hydroxy-1H-indol-3-yl)imino]thiourea |
InChI |
InChI=1S/C19H22N4OS/c24-18-17(14-3-1-2-4-15(14)20-18)22-23-19(25)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,20,24H,5-9H2,(H,21,25) |
Clé InChI |
LHDPEMLRXFVVDV-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3NC(=S)N=NC4=C(NC5=CC=CC=C54)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


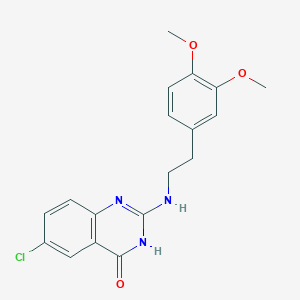



![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)

![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)
